REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH:8]([O:14][N+:15]([O-:17])=[O:16])[CH2:9][O:10][N+:11]([O-:13])=[O:12])(=O)C.[OH-].[Na+]>CCO>[N+:15]([O:14][CH:8]([CH2:9][O:10][N+:11]([O-:13])=[O:12])[CH2:7][CH2:6][CH2:5][OH:4])([O-:17])=[O:16] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of NaHCO3 sat.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])OC(CCCO)CO[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |